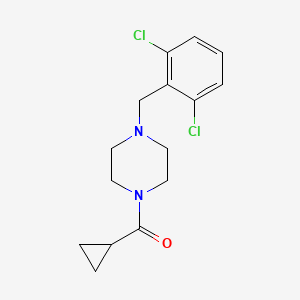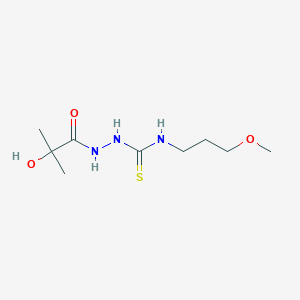![molecular formula C18H22N2O4S B4682735 N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4682735.png)
N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
説明
"N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide" is part of a class of compounds that include sulfonamide functionalities, which are known for their varied biological activities and applications in medicinal chemistry. The compound is characterized by its unique structural features that contribute to its physicochemical and biological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the introduction of sulfonyl groups to aromatic or aliphatic amines. Specific methodologies for synthesizing "this compound" are not directly mentioned in the available literature. However, similar compounds, such as sulfonamide-based inhibitors and prodrugs, are synthesized through reactions involving acylation, nucleophilic substitution, and condensation steps, offering insights into potential synthetic routes (Larsen & Bundgaard, 1988).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including "this compound," is characterized by spectroscopic techniques such as FT-IR, NMR (1H, 13C), and UV–Vis. X-ray crystallography provides detailed information about the compound's geometry, including bond lengths, angles, and conformation (Durgun et al., 2016).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, including those involving their sulfonyl and amino groups. These reactions can modify the molecule's physical and biological properties. For instance, the conversion of sulfonamides into dianions offers a route for the synthesis of functionalized compounds, as demonstrated in the synthesis of furanones (Tanaka et al., 1984).
Physical Properties Analysis
The physical properties of sulfonamide derivatives like solubility, melting point, and crystallinity are influenced by their molecular structure. For example, the introduction of hydrophilic sulfonamide groups can enhance water solubility, which is crucial for their biological applications (Larsen & Bundgaard, 1988).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including their reactivity and stability, are central to their function as drugs or intermediates in organic synthesis. The presence of the sulfonamide group affects the compound's acidity, electrophilic and nucleophilic properties, and its ability to form hydrogen bonds, impacting its interactions with biological targets and reactivity in chemical synthesis (Staros, 1982).
作用機序
Target of Action
SMR000136579, also known as SR-01000279982, HMS2448A05, SR-01000279982-1, or N-(2-hydroxyethyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in protein folding, degradation, and complex assembly, thereby maintaining cellular homeostasis.
Mode of Action
SMR000136579 interacts with DnaK to inhibit the formation of biofilms by Staphylococcus aureus . Biofilms are structured communities of bacteria enclosed in a self-produced polymeric matrix, contributing to antibiotic resistance and tolerance. By targeting DnaK, SMR000136579 disrupts the biofilm formation process, thereby enhancing the susceptibility of S. aureus to antimicrobial agents .
Biochemical Pathways
By inhibiting DnaK, SMR000136579 may disrupt this pathway, impairing the bacteria’s ability to withstand stress and increasing their susceptibility to antimicrobial agents .
Result of Action
SMR000136579 has been shown to significantly inhibit the formation of S. aureus biofilms in a dose-dependent manner . This inhibition could potentially enhance the effectiveness of antimicrobial agents against S. aureus, particularly strains that are resistant to multiple drugs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-hydroxyethyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-2-7-16(8-3-14)20-25(23,24)17-9-4-15(5-10-17)6-11-18(22)19-12-13-21/h2-5,7-10,20-21H,6,11-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHKPYSPEPEWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)

![5,5'-[2-butene-1,4-diylbis(thio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B4682682.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4682686.png)

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4682693.png)
![[2-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4682701.png)
![4-bromo-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4682721.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4682730.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)phenol](/img/structure/B4682736.png)
![N-{3-[N-(3,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4682739.png)
![2-chloro-5-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4682745.png)
